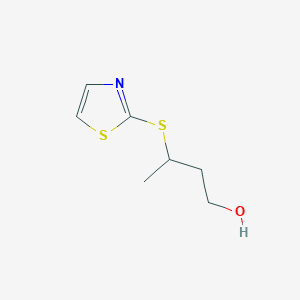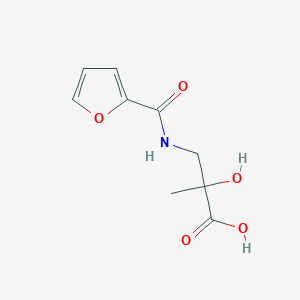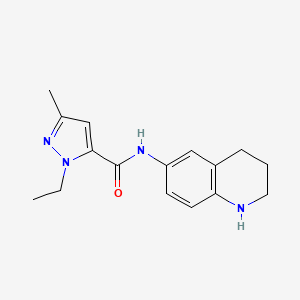![molecular formula C11H15BrN2O4 B7579041 3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is also known as BEMP, and it has been studied extensively for its ability to interact with biological systems and produce a variety of physiological effects.
Mecanismo De Acción
BEMP exerts its effects through several mechanisms of action. It has been shown to inhibit the activity of certain enzymes, as mentioned above, which can lead to changes in neurotransmitter levels and subsequent physiological effects. Additionally, BEMP has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent their proliferation.
Biochemical and Physiological Effects:
BEMP has been found to produce a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in neurotransmitter regulation. Additionally, BEMP has been found to have antioxidant activity, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BEMP in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, BEMP is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using BEMP in lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on BEMP. One area of interest is the development of new cancer treatments based on BEMP and its derivatives. Additionally, further studies are needed to fully elucidate the mechanisms of action of BEMP and to determine its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential side effects of BEMP and to develop strategies for minimizing these effects.
Métodos De Síntesis
The synthesis of BEMP involves several steps, including the reaction of 4-bromo-1-ethylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-serine methyl ester to produce the desired compound. The final step involves deprotection of the tert-butoxycarbonyl group to yield the free acid form of BEMP.
Aplicaciones Científicas De Investigación
BEMP has been extensively studied for its potential applications in the field of medicine. It has been shown to have antiproliferative activity against several types of cancer cells, including breast, lung, and colon cancer. Additionally, BEMP has been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Propiedades
IUPAC Name |
3-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4/c1-3-14-5-7(12)4-8(14)9(15)13-6-11(2,18)10(16)17/h4-5,18H,3,6H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNZOLURMKAVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NCC(C)(C(=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)

![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)